molecular formula C8H8Cl2O B075180 1-(3,4-Dichlorophenyl)ethanol CAS No. 1475-11-2

1-(3,4-Dichlorophenyl)ethanol

Cat. No. B075180
CAS RN: 1475-11-2
M. Wt: 191.05 g/mol
InChI Key: VZTGSONNNMGQNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorophenyl ethanol derivatives involves multiple steps, including esterification and reduction processes. For example, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification at room temperature followed by reduction at 75°C, yielding over 95% of the product (Yang Lirong, 2007). Although this process is specific to a 4-chlorophenyl derivative, it provides insight into the general methodology that might be applied to 1-(3,4-Dichlorophenyl)ethanol.

Molecular Structure Analysis

The molecular structure of chlorophenyl ethanol derivatives can be characterized by spectroscopic methods such as FT-IR and NMR. For instance, the structure of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was confirmed through IR and single crystal X-ray diffraction studies, illustrating the utility of these techniques in determining molecular configurations (Y. Mary et al., 2015).

Chemical Reactions and Properties

1-(3,4-Dichlorophenyl)ethanol and its derivatives participate in various chemical reactions, including enzymatic processes for the synthesis of chiral intermediates. For example, enzymatic processes have been developed for the preparation of chiral alcohols such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, showcasing the role of biocatalysts in achieving high stereoselectivity and yield (Xiang Guo et al., 2017).

Physical Properties Analysis

The solubility of chlorophenyl ketones in various solvents, including ethanol and acetone mixtures, has been studied, providing critical data for the purification processes of these compounds. For instance, the solubility of 4-(3,4-dichlorophenyl)-1-tetralone in ethanol-acetone mixtures was measured, offering essential information for its purification (Shui Wang et al., 2007).

Chemical Properties Analysis

Chemical properties, such as reactivity and interaction with other substances, are crucial for understanding the applications of 1-(3,4-Dichlorophenyl)ethanol. Studies on related compounds, like the electrochemical behavior of thiadiazole derivatives in ethanol-acetonitrile solutions, provide insights into the chemical behavior and potential applications of chlorophenyl ethanol derivatives (J. Caram et al., 1994).

Scientific Research Applications

1. Biocatalytic Synthesis of Optically Pure Vic-Halohydrins

  • Summary of Application: Enantiopure vicinal halohydrins are valuable building blocks for the synthesis of various natural products and pharmaceuticals. Biocatalytic methods for their synthesis have received considerable interest .
  • Methods of Application: This involves asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .
  • Results or Outcomes: The review introduces the research status in this field, highlighting aspects of basic academic research in the biocatalytic synthesis of optically active vic-halohydrins .

2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles

  • Summary of Application: Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles. These structures have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
  • Methods of Application: The article discusses various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .
  • Results or Outcomes: Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties. In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .

Future Directions

“1-(3,4-Dichlorophenyl)ethanol” has been used in the synthesis of miconazole and econazole enantiomers . This suggests potential applications in the pharmaceutical industry, particularly in the development of antifungal agents .

properties

IUPAC Name

1-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTGSONNNMGQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290888
Record name 3,4-Dichloro-α-methylbenzenemethanol
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Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)ethanol

CAS RN

1475-11-2
Record name 3,4-Dichloro-α-methylbenzenemethanol
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Record name 3,4-Dichloro-alpha-methylbenzyl alcohol
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Record name 1475-11-2
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Record name 3,4-Dichloro-α-methylbenzenemethanol
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Record name 3,4-dichloro-α-methylbenzyl alcohol
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Synthesis routes and methods

Procedure details

Benzeneruthenium(II) chloride dimer (1.0 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Fe, R=s-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in i-propanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 85° C. After the mixture was cooled to room temperature, 3,4-dichloroacetophenone (0.4 mmol), i-propanol (3 mL) and a solution of potassium t-butoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 72 h under H2 (3 atm) at −20° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(3,4-dichlorophenyl)ethanol was obtained and the ee value (ee=95%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
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Quantity
3 mL
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solvent
Reaction Step Two
Quantity
1 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
MH WANG, YF LI, YJ LIU… - Chinese Journal of …, 2007 - Wiley Online Library
Kinetic resolution of racemic 2‐chloro‐1‐(3,4‐dichlorophenyl)ethanol was performed by free Alcaligene sp. lipase‐catalyzed irreversible transesterification affording the (R)‐isomer with …
Number of citations: 1 onlinelibrary.wiley.com
S Mitsui, S Imaizumi, M Hisashige, Y Sugi - Tetrahedron, 1973 - Elsevier
In order to obtain information on deoxygenation in the hydrogenolysis of epoxides, a series of substituted styrene oxides were hydrogenolysed using Raney Ni, Pd and Pt as catalysts. …
Number of citations: 39 www.sciencedirect.com
M Staniszewska, Ł Kuryk, A Gryciuk, J Kawalec… - Molecules, 2021 - mdpi.com
A newly synthetized series of N-phenacyl derivatives of 2-mercaptobenzoxazole, including analogues of 5-bromo- and 5,7-dibromobenzoxazole, were screened against Candida …
Number of citations: 9 www.mdpi.com
AA Koesoema, T Matsuda - RSC advances, 2020 - pubs.rsc.org
An acetophenone reductase from Geotrichum candidum (GcAPRD) was immobilized by the organic–inorganic nanocrystal method. The GcAPRD nanocrystal presented improved …
Number of citations: 8 pubs.rsc.org
R Kamogawa, CSC Issasi, M Sasaki… - Biochemical Engineering …, 2022 - Elsevier
Highly functional carbon-based materials, such as graphene family nanomaterials (GFNs) like graphene oxide (GO) and reduced graphene oxide (rGO), have been synthesized through …
Number of citations: 9 www.sciencedirect.com
A Yasuhara, K Sakagami, R Yoshikawa, S Chaki… - Bioorganic & medicinal …, 2006 - Elsevier
Chemical modification of the bicyclo[3.1.0]hexane ring C-3 position led to the discovery of 3-alkoxy-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 3-benzylthio-, and 3-benzylamino…
Number of citations: 22 www.sciencedirect.com
C Kim - 2020 - search.proquest.com
Epigenetics has quickly become an interesting field of study and understanding epigenetic mechanisms and processes could facilitate drug discovery for many disease pathways. The …
Number of citations: 0 search.proquest.com
H Liu, BS Chen, FZR De Souza, L Liu - Marine Drugs, 2018 - mdpi.com
Whole-cell biocatalysts offer a highly enantioselective, minimally polluting route to optically active alcohols. Currently, most of the whole-cell catalytic performance involves resting cells …
Number of citations: 13 www.mdpi.com
A Li, L Ye, F Guo, X Yang, H Yu - Journal of Molecular Catalysis B …, 2015 - Elsevier
Robust biocatalysts are in high demand for the reduction of prochiral ketones to anti-Prelog chiral alcohols. A recently isolated bacterial strain ZJUY-1401 exhibited high reduction …
Number of citations: 19 www.sciencedirect.com
H Guo, D Liu, NA Butt, Y Liu, W Zhang - Tetrahedron, 2012 - Elsevier
C 2 -symmetric metallocenyl planar phosphinooxazoline ligands (2 and 3) have been applied in the Ru(II)-catalyzed asymmetric hydrogenation of simple ketones. This type of ligands …
Number of citations: 41 www.sciencedirect.com

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